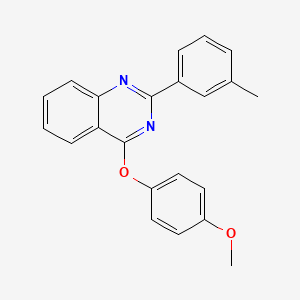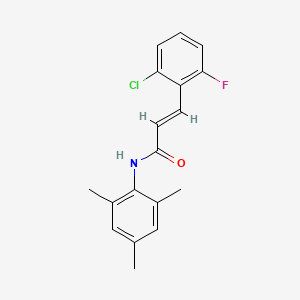
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide is a chemical compound with potential applications in scientific research. It is a member of the acrylamide family of compounds, which are widely used in various fields including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the inhibition of protein kinase CK2 activity. This enzyme plays a role in various cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of this enzyme, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide can disrupt these cellular processes, leading to the suppression of cancer cell growth.
Biochemical and Physiological Effects:
In addition to its potential anticancer properties, 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has also been shown to have other biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. It has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of anti-inflammatory drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide in lab experiments is its specificity for protein kinase CK2. This specificity allows for the selective inhibition of this enzyme, reducing the potential for off-target effects. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several potential future directions for research on 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the testing of this compound in animal models to evaluate its efficacy and safety as an anticancer drug. Additionally, further research could explore the potential applications of this compound in other fields, such as materials science and drug delivery.
Méthodes De Synthèse
The synthesis of 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide involves the reaction of 2-chloro-6-fluoroaniline with mesityl isocyanide in the presence of palladium acetate and triphenylphosphine. The resulting product is then treated with acryloyl chloride to yield the final compound. This synthesis method has been described in detail in a research paper published in the Journal of Organic Chemistry.
Applications De Recherche Scientifique
3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. It has been shown to inhibit the activity of a specific enzyme called protein kinase CK2, which plays a role in cell growth and proliferation. This inhibition of protein kinase CK2 activity has been linked to the suppression of cancer cell growth, making 3-(2-chloro-6-fluorophenyl)-N-mesitylacrylamide a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO/c1-11-9-12(2)18(13(3)10-11)21-17(22)8-7-14-15(19)5-4-6-16(14)20/h4-10H,1-3H3,(H,21,22)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFQWQOTMKRGTI-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C=CC2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)/C=C/C2=C(C=CC=C2Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chloro-6-fluorophenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

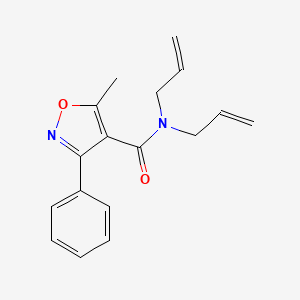
![5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5789211.png)
![methyl 2-({[2-(aminocarbonyl)phenoxy]acetyl}amino)benzoate](/img/structure/B5789226.png)
![N'-ethyl-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5789231.png)
![methyl {[4-(2-furylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5789237.png)
![2-(methylthio)-4-(4-morpholinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5789245.png)
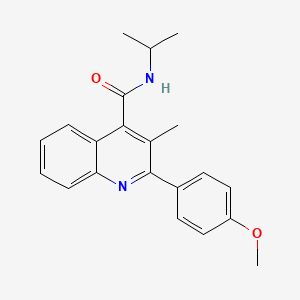
![4-chloro-N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5789252.png)
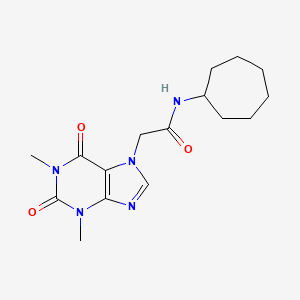
![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5789293.png)
